

Application Notes and Protocols: Formaldehyde Tert-Butyl Hydrazone in Organocatalysis

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Compound of Interest

Compound Name: *Formaldehyde hydrazone*

Cat. No.: B192779

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of formaldehyde tert-butyl hydrazone as a versatile C1 building block in organocatalysis. Detailed protocols for key transformations are provided to facilitate the application of this reagent in synthetic chemistry, particularly for the asymmetric synthesis of valuable chiral molecules.

Application Notes

Formaldehyde tert-butyl hydrazone has emerged as a highly effective and stable reagent in organocatalysis, primarily serving as a formyl anion equivalent.^{[1][2][3]} Its application, often in combination with bifunctional hydrogen-bonding organocatalysts, enables the enantioselective construction of carbon-carbon bonds, providing access to chiral α -hydroxy aldehydes and their derivatives.^{[1][3]}

Key applications include:

- Asymmetric 1,2-Addition to Carbonyl Compounds: Formaldehyde tert-butyl hydrazone undergoes highly enantioselective additions to aldehydes and α -keto esters. These reactions are typically catalyzed by bifunctional organocatalysts, such as squaramides and BINAM-derived bis-ureas, which activate both the hydrazone and the carbonyl compound through hydrogen bonding.^{[4][5][6][7]} This methodology provides a direct route to chiral α -hydroxy-tert-butyl diazenes, which can be further transformed into valuable building blocks like α -hydroxy aldehydes and 1,2-diols.^[7]

- Organocatalytic Michael Addition to Nitroalkenes: The reaction of formaldehyde tert-butyl hydrazone with nitroalkenes, catalyzed by axially chiral bis-thioureas, affords enantioenriched azo compounds.[2][8] This diaza-ene reaction proceeds in good to excellent yields and with moderate to good enantioselectivities. The resulting diazenes can be tautomerized to the corresponding hydrazones, which are useful intermediates for the synthesis of enantioenriched β -nitro-nitriles.[2][8]

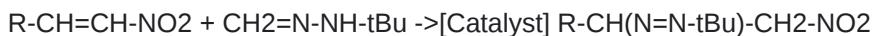
The stability and monomeric nature of formaldehyde tert-butyl hydrazone make it a convenient and safer alternative to other formyl anion synthons.[1][3] The mild reaction conditions and the use of metal-free organocatalysts align with the principles of green chemistry.

Experimental Protocols

Organocatalytic Michael Addition of Formaldehyde N-tert-Butyl Hydrazone to Nitroalkenes

This protocol describes the synthesis of enantioenriched azo compounds via the organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes, as reported by Monge, Lassaletta, and coworkers.[2][8]

Reaction Scheme:



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General Reaction for Michael Addition.

Materials:

- Nitroalkene (1.0 equiv, 0.1 mmol)
- Formaldehyde N-tert-butyl hydrazone (1.5 equiv, 0.15 mmol, 17.7 μL)
- Axially chiral bis-thiourea catalyst (0.15 equiv, 0.015 mmol)

- Cyclohexane:Toluene (9:1 v/v), 1.0 mL

Equipment:

- Reaction vial
- Magnetic stirrer
- Standard laboratory glassware
- Syringes for liquid handling
- Rotary evaporator
- Flash chromatography system

Procedure:

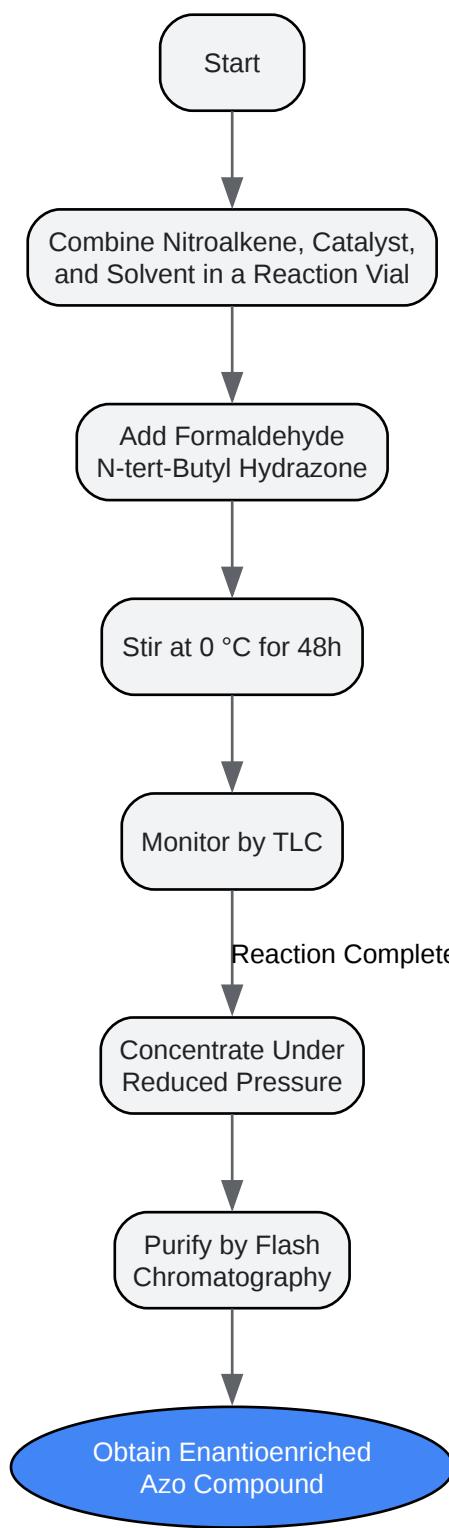
- To a reaction vial containing a solution of the nitroalkene (0.1 mmol) and the axially chiral bis-thiourea catalyst (0.015 mmol) in a 9:1 mixture of cyclohexane and toluene (1.0 mL), add formaldehyde N-tert-butyl hydrazone (17.7 μ L, 0.15 mmol).
- Stir the reaction mixture at 0 °C for approximately 48 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash chromatography on silica gel using a pentane/CH₂Cl₂ eluent to afford the desired enantioenriched azo compound.

Quantitative Data:

Entry	Nitroalkene (R)	Yield (%)	Enantiomeric Ratio (er)
1	C6H5	96	82:18
2	4-Cl-C6H4	95	83:17
3	4-MeO-C6H4	90	84:16
4	2-Thienyl	85	80:20
5	n-Hexyl	60	75:25

Data sourced from Monge, D. et al., Org. Biomol. Chem., 2013, 11, 433-439. [8]

Experimental Workflow:

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Workflow for Michael Addition.

Asymmetric Addition of Formaldehyde tert-Butylhydrazone to α -Keto Esters

This protocol outlines the synthesis of functionalized tertiary carbinols through the asymmetric addition of formaldehyde tert-butyl hydrazone to α -keto esters, catalyzed by a BINAM-derived bis-urea catalyst.^{[4][9]}

Reaction Scheme:



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General Reaction for Addition to α -Keto Esters.

Materials:

- α -Keto ester (1.0 equiv, 0.6 mmol)
- Formaldehyde tert-butyl hydrazone (2.0 equiv, 1.2 mmol, 134 μ L)
- BINAM-derived bis-urea catalyst I or carbohydrate-based thiourea II (0.1 equiv, 0.06 mmol)
- Toluene (0.6 mL)

Equipment:

- Reaction vial
- Magnetic stirrer
- Standard laboratory glassware
- Syringes for liquid handling
- Rotary evaporator

- $^1\text{H-NMR}$ for conversion determination

Procedure:

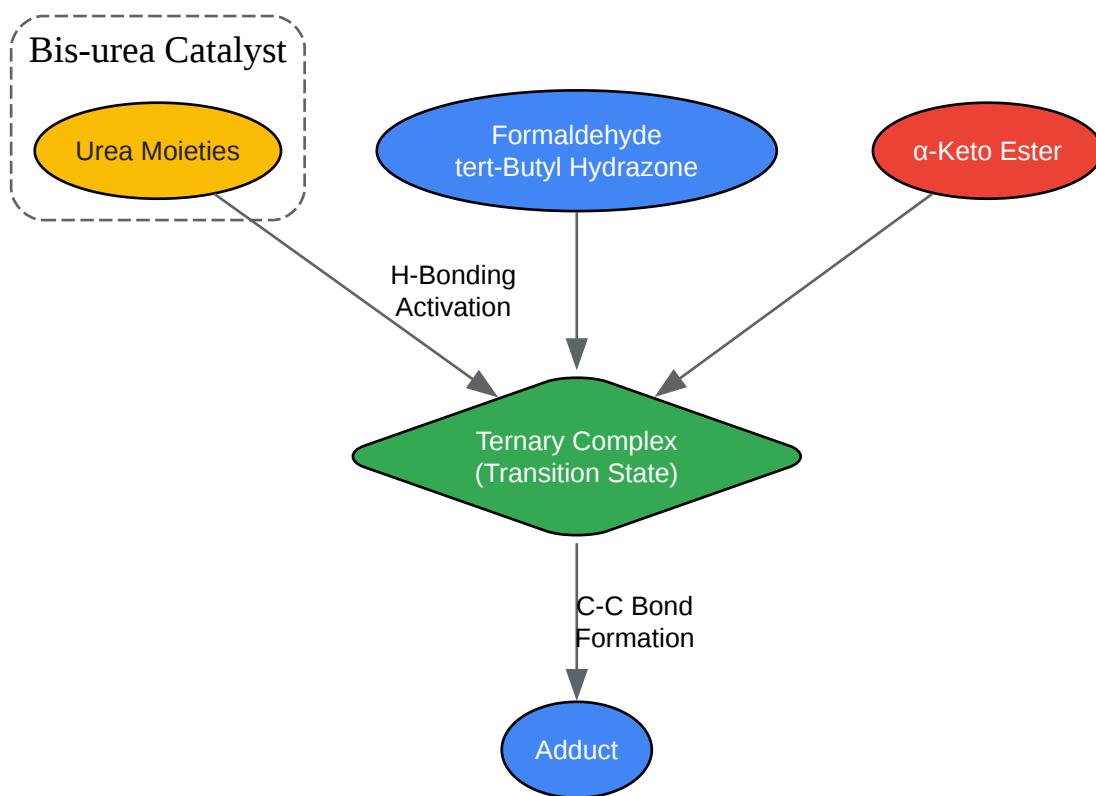
- To a solution of the α -keto ester (0.6 mmol) and the catalyst (0.06 mmol) in toluene (0.6 mL) at the specified temperature (-15 °C for aliphatic α -keto esters with catalyst II, other temperatures may apply for aromatic substrates with catalyst I), add formaldehyde tert-butyl hydrazone (134 μL , 1.2 mmol).
- Stir the reaction for the established time, monitoring by TLC.
- After the reaction is complete, remove the solvent under reduced pressure.
- Determine the conversion by $^1\text{H-NMR}$ analysis of the crude reaction mixture.
- The product, a tert-butyl diazenyl carbinol, can be further purified by chromatography if necessary.

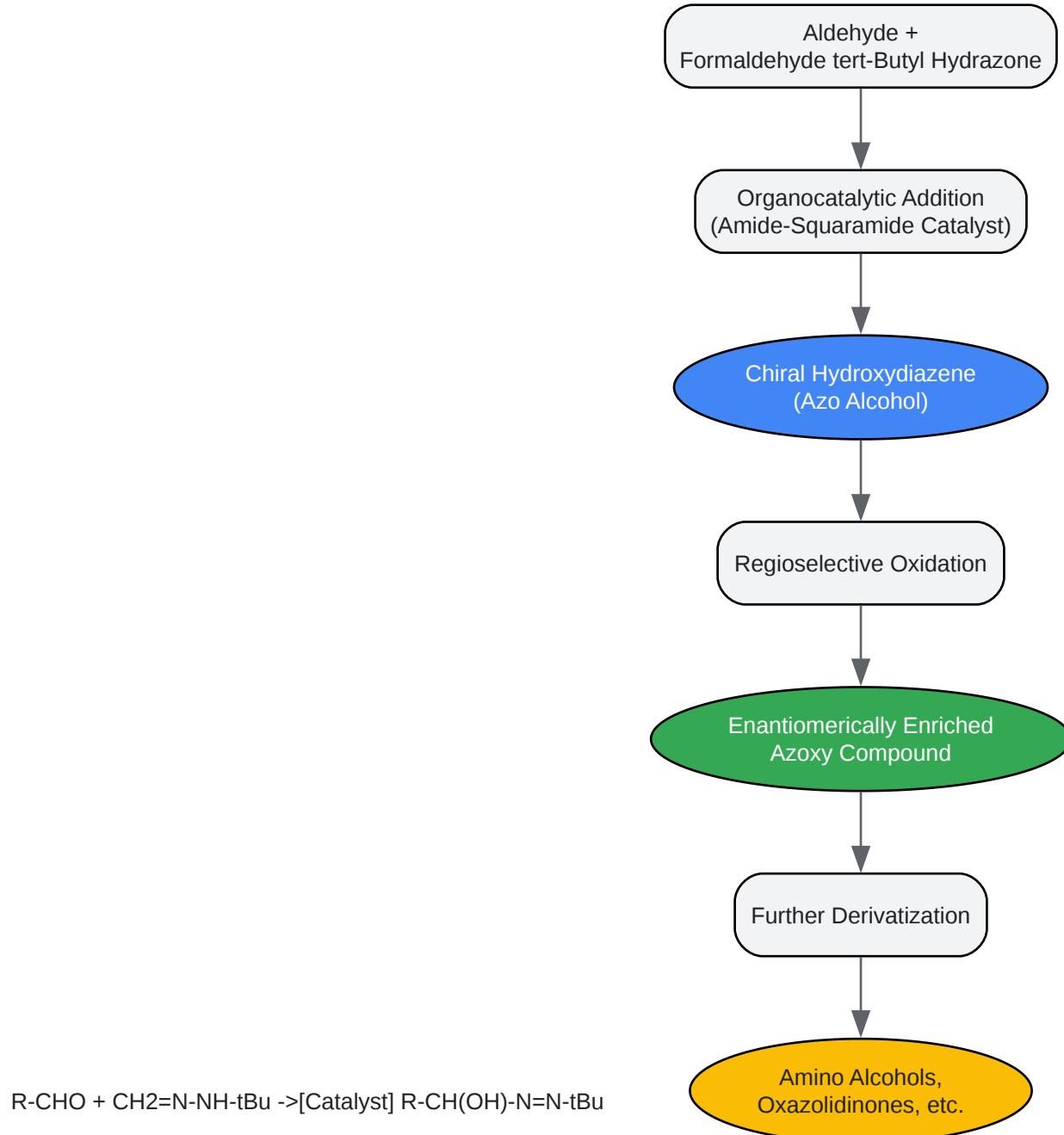
Quantitative Data (Selected Examples):

Entry	α -Keto Ester (R)	Catalyst	Temp (°C)	Time (h)	Conversion (%)	ee (%)
1	Phenyl	I	-20	24	>95	98
2	4-Bromophenyl	I	-20	24	>95	97
3	2-Naphthyl	I	-20	48	>95	99
4	2-Furyl	I	-20	24	>95	96
5	Phenyl-ethyl	II	-15	72	80	65
6	iso-Propyl	II	-15	120	75	60

Data is illustrative and based on findings from Lassaletta, J. M. et al., J. Am. Chem. Soc. 2012, 134, 31, 12912–12915 and subsequent studies.[9]

Dual Activation Mechanism:



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